n-(4-Bromo-2-fluorophenyl)caprolactam
Description
N-(4-Bromo-2-fluorophenyl)caprolactam is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a caprolactam moiety. This compound has garnered interest due to its potential use in scientific research and industrial applications.
Properties
Molecular Formula |
C12H13BrFNO |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)azepan-2-one |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-6-11(10(14)8-9)15-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2 |
InChI Key |
MHNRDYAAXMDPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorophenyl)caprolactam typically involves the reaction of 4-bromo-2-fluoroaniline with caprolactam under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-fluorophenyl)caprolactam can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The caprolactam moiety can undergo hydrolysis to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive Properties
Research indicates that derivatives of caprolactam, including n-(4-Bromo-2-fluorophenyl)caprolactam, may act as angiotensin-converting enzyme inhibitors. These compounds have been shown to be effective antihypertensive agents in various animal models and could be beneficial for treating conditions such as renovascular hypertension and chronic heart failure . The ability to inhibit angiotensin-converting enzyme suggests a mechanism that could lead to lower blood pressure and improved cardiovascular health.
Urease Inhibition
Another area of interest is the potential of this compound as a urease inhibitor. Urease inhibitors are crucial in managing urease-related infections and certain kidney stones. Preliminary studies demonstrate that this compound may serve as a lead for developing novel urease inhibitors, which could provide therapeutic benefits in treating related conditions.
Synthesis and Chemical Reactions
Synthesis of Polyamides
Caprolactam is a key intermediate in the production of polyamides. The synthesis of this compound can be integrated into processes for creating polyamides and copolymers. These materials are widely utilized in textiles, automotive components, and other engineering applications due to their strength and durability . The incorporation of functional groups like bromine and fluorine enhances the properties of the resulting polymers, potentially leading to materials with unique characteristics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)caprolactam involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-chlorophenyl)caprolactam
- N-(4-Bromo-2-methylphenyl)caprolactam
- N-(4-Fluoro-2-methylphenyl)caprolactam
Uniqueness
N-(4-Bromo-2-fluorophenyl)caprolactam is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(4-Bromo-2-fluorophenyl)caprolactam is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of substituted caprolactams, characterized by the presence of a bromine and fluorine atom on the aromatic ring. The molecular formula is , and its structure is depicted below:
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of c-KIT receptor tyrosine kinase activity is crucial in treating gastrointestinal stromal tumors (GISTs). This compound may function as a broad-spectrum inhibitor, which could be beneficial for patients with refractory GISTs .
2. Antimicrobial Activity
Initial studies have shown that brominated compounds can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various pathogens, suggesting potential for further investigation in this area .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways:
- Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases like c-KIT, the compound could disrupt signaling pathways critical for tumor growth and survival.
- Interaction with Cell Membranes : The lipophilic nature of the compound suggests it can permeate cell membranes effectively, which is essential for its bioactivity .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-Bromo-2-fluorophenyl)caprolactam, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-bromo-2-fluoroaniline with caprolactam derivatives. For example, in related compounds (e.g., quinazolin-4-amine derivatives), reactions are conducted under reflux in polar aprotic solvents like isopropanol with a base such as DIPEA. Temperature optimization (e.g., 90°C for 2 hours) and stoichiometric ratios (e.g., 1:1.2 amine:chloroquinazoline) are critical for yield improvement. Reaction progress can be monitored via TLC, followed by purification using flash chromatography (e.g., 0–15% EtOAc/heptane gradient) .
Q. How can spectroscopic techniques (NMR, LCMS) be applied to characterize this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.35–8.80 ppm for substituted phenyl groups) and lactam carbonyl carbons (δ ~165–175 ppm). Substituent effects (e.g., bromine, fluorine) split peaks into distinct multiplets (e.g., dd or m patterns) .
- LCMS : The molecular ion [M+H]+ can be detected (e.g., m/z 378.1 for analogous compounds), with retention times (~1.02 minutes) aiding purity assessment under specific HPLC conditions (e.g., SQD-FA05 column) .
Q. What strategies are effective for assessing purity and identifying impurities in this compound?
Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, HPLC with UV detection at 254 nm can resolve byproducts, while LCMS identifies mass discrepancies. Recrystallization or column chromatography (e.g., silica gel with heptane/EtOAc) is used for purification .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELXL, ORTEP-III) resolve structural ambiguities in halogenated caprolactam derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, particularly for bromine/fluorine substituents, which exhibit strong anomalous scattering. ORTEP-III generates thermal ellipsoid plots to visualize disorder or dynamic motion in the solid state. For example, SHELXL’s robust refinement algorithms handle high-resolution data even for twinned crystals .
Q. What computational approaches aid in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (e.g., bromine as a leaving group). Solvent effects (e.g., DMF vs. THF) and transition-state modeling optimize catalytic conditions (e.g., Pd(PPh3)4, K2CO3) .
Q. How can researchers address contradictions in spectroscopic data for structurally similar analogs?
Contradictions (e.g., unexpected NMR splitting) may arise from solvent polarity, tautomerism, or rotameric equilibria. Variable-temperature NMR (e.g., 25°C to −40°C) or deuterated solvent swaps (DMSO-d6 vs. CDCl3) can stabilize conformers. Cross-validate with X-ray structures to confirm assignments .
Q. What strategies are used to study the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies involve modifying the lactam ring or halogen substituents. For example, fluorophenyl groups enhance membrane permeability in kinase inhibitors. Biological assays (e.g., IC50 measurements) are paired with molecular docking to map interactions with target proteins (e.g., HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
